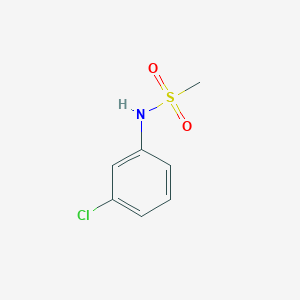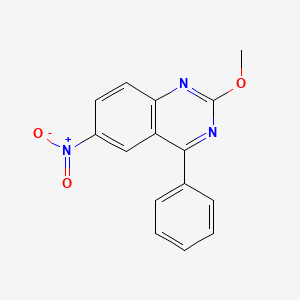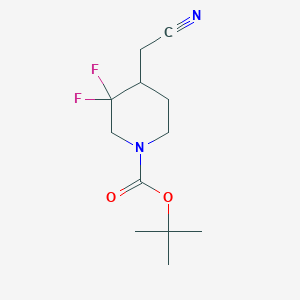
1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C19H17ClN4O2 and its molecular weight is 368.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Ureas in Chemical Synthesis and Self-Assembly
Heterocyclic ureas, including those with similar structural motifs to the specified compound, have been investigated for their potential in chemical synthesis and self-assembly processes. For instance, research has shown that heterocyclic ureas can undergo complexation-induced unfolding to form multiply hydrogen-bonded complexes, demonstrating utility as building blocks for self-assembly. These compounds exhibit interesting folded structures in solvents like chloroform and can dimerize or form complexes through hydrogen bonding, mimicking biological processes such as peptide folding transitions (P. Corbin et al., 2001).
Anticancer and Apoptotic Activities
Phenoxypyrimidine-urea derivatives have been explored for their anticancer properties. A study demonstrated that a synthetic phenoxypyrimidine urea derivative, similar in structural features to the compound , can trigger apoptosis in human non-small cell lung cancer cells through both intrinsic and extrinsic pathways. This indicates the potential of such compounds as therapeutic agents for cancer treatment. Furthermore, the compound was found to induce cytoprotective autophagy, suggesting a complex mechanism of action against cancer cells (Hyo-Sun Gil et al., 2021).
Material Science and Optoelectronic Applications
The structural moiety of urea in conjunction with heterocyclic and aromatic systems has also been investigated in material science. Specifically, research on the electronic, optical, and nonlinear optical properties of similar compounds reveals their potential for application in optoelectronic devices. These studies highlight the significant electrooptic properties, including high polarizability and harmonic generation capabilities, which are essential for developing advanced materials for optoelectronic applications (M. Shkir et al., 2018).
Environmental Impact and Degradation Studies
Compounds with urea functionalities, especially those used as herbicides or pesticides, have been the subject of environmental studies to understand their degradation and impact on ecosystems. The degradation pathways, including microbial degradation, highlight the environmental fate of these chemicals and their potential accumulation or transformation products. These studies are crucial for assessing the safety and environmental risks associated with the use of such compounds (P. Morrica et al., 2001).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-17(24-18(25)23-15-8-6-7-14(20)11-15)13(2)22-19(21-12)26-16-9-4-3-5-10-16/h3-11H,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJASWKMPHQWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide](/img/structure/B2596071.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2596072.png)

![Ethyl 2-(benzofuran-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2596076.png)

![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2596079.png)
![4,6-Dimethoxy-2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2596080.png)
![N-(2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2596081.png)
![2-Methyl-6-[[1-(2-phenylethylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2596085.png)
![ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate](/img/structure/B2596087.png)

![1'-(2-Chloroacetyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile](/img/structure/B2596089.png)
![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2596090.png)
